2'-Deoxyguanosine-3',5'-diphosphate

Vue d'ensemble

Description

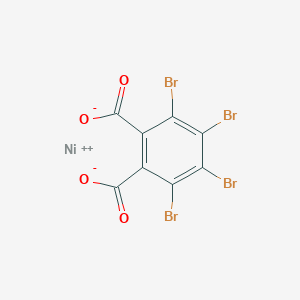

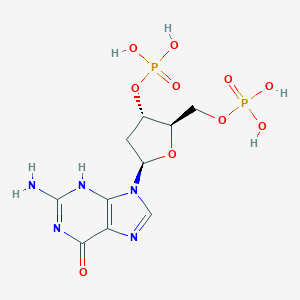

2’-Deoxyguanosine-3’,5’-diphosphate is a purine nucleotide with a diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2 . It has a guanine base, deoxyribose, and two phosphate groups . It is related to the common nucleic acid guanosine triphosphate (GTP), with the -OH group on the 2’ carbon on the nucleotide’s pentose removed .

Synthesis Analysis

2’-Deoxyguanosine-3’,5’-diphosphate is used as a substrate of dGDP (nucleoside diphosphate) kinase or pyruvate kinase to produce dGTP in support of DNA biosynthesis . It is also used as a substrate to study the kinetics of glycoprotein (gp) 1.7 expressed by bacteriophage T7 .Molecular Structure Analysis

The molecular formula of 2’-Deoxyguanosine-3’,5’-diphosphate is C10H15N5O10P2 . It has an average mass of 427.201 Da and a monoisotopic mass of 427.029419 Da .Chemical Reactions Analysis

2’-Deoxyguanosine-3’,5’-diphosphate is used as a substrate of dGDP (nucleoside diphosphate) kinase or pyruvate kinase to produce dGTP in support of DNA biosynthesis .Physical And Chemical Properties Analysis

The molecular formula of 2’-Deoxyguanosine-3’,5’-diphosphate is C10H15N5O10P2 . It has an average mass of 427.201 Da and a monoisotopic mass of 427.029419 Da .Applications De Recherche Scientifique

Chemical Synthesis and Interaction with Protein Synthetic Enzymes

Research by Hamel, Heimer, and Nussbaum (1975) focused on the synthesis of deoxyguanosine analogs of guanosine polyphosphates. They observed that these analogs, including deoxyguanosine 3'-diphosphate 5'-triphosphate (d-pppGpp) and deoxyguanosine 3'-diphosphate 5'-diphosphate (d-ppGpp), show significant differences in their interactions with protein synthetic enzymes of Escherichia coli compared to their guanosine counterparts (Hamel, Heimer, & Nussbaum, 1975).

Electron Attachment and DNA Strand Properties

Gu, Xie, and Schaefer (2007) examined the electron attachment properties of DNA single strands using models including 2′-deoxyguanosine-3′,5′-diphosphate. Their findings suggest that DNA single strands have a strong tendency to capture low-energy electrons, with variations in electron affinities and detachment energies across different nucleotides (Gu, Xie, & Schaefer, 2007).

Probes of DNA Polymerases and G Proteins

Research by Arabshahi et al. (1990) explored 5'-polyphosphates of nucleosides, including 2'-deoxyguanosine, which contain a difluoromethylene group. This study assessed their interactions with GTP binding proteins and DNA polymerase alpha, revealing insights into the substrate preferences and inhibitory effects of these compounds (Arabshahi et al., 1990).

Photophysical Properties in Aqueous Solutions

Markovitsi, Gustavsson, and Sharonov (2004) studied the photophysical properties of triguanosine diphosphate and compared them with 2′-deoxyguanosine monophosphate. Their findings highlighted the cooperative effects in absorption and fluorescence spectra, indicating the formation of aggregates and interactions between guanosine residues (Markovitsi, Gustavsson, & Sharonov, 2004).

Template-Directed Synthesis of Nucleic Acid-Like Structures

Schwartz and Orgel (1985) investigated the template-directed reactions of activated derivatives of diphosphates, including deoxyguanosine 3',5'-diphosphate. Their research provides insights into the formation of oligonucleotide analogues and the potential role of these compounds in the origins of life (Schwartz & Orgel, 1985).

Mécanisme D'action

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(16)14-10)12-3-15(8)6-1-4(25-27(20,21)22)5(24-6)2-23-26(17,18)19/h3-6H,1-2H2,(H2,17,18,19)(H2,20,21,22)(H3,11,13,14,16)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOADLNVPDIIIB-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167229 | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16174-59-7 | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016174597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)